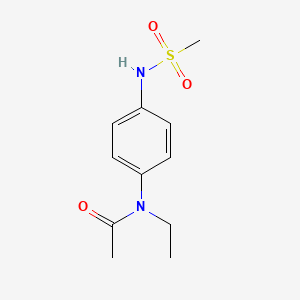

Acetamide, N-ethyl-N-(4-((methylsulfonyl)amino)phenyl)-

Description

Properties

CAS No. |

126581-52-0 |

|---|---|

Molecular Formula |

C11H16N2O3S |

Molecular Weight |

256.32 g/mol |

IUPAC Name |

N-ethyl-N-[4-(methanesulfonamido)phenyl]acetamide |

InChI |

InChI=1S/C11H16N2O3S/c1-4-13(9(2)14)11-7-5-10(6-8-11)12-17(3,15)16/h5-8,12H,4H2,1-3H3 |

InChI Key |

RRMQZJCCMGMUJX-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=CC=C(C=C1)NS(=O)(=O)C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Acetamide, N-ethyl-N-(4-((methylsulfonyl)amino)phenyl)- typically involves the following key steps:

- Formation of the acetamide backbone via coupling of an amine intermediate with an acylating agent.

- Introduction of the methylsulfonylamino substituent on the phenyl ring.

- Alkylation to introduce the N-ethyl group.

The synthetic routes usually employ nucleophilic substitution, amide bond formation via carbodiimide coupling agents, and sulfonamide formation reactions.

Specific Synthetic Routes from Literature

Amide Coupling via Carbodiimide Activation

A common approach involves coupling a carboxylic acid derivative of 4-(methylsulfonyl)aniline or its amine precursor with an ethyl-substituted amine using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This method is supported by the synthesis of related phenylacetamide derivatives where EDC coupling yields moderate to high product yields with good purity.

- Reaction conditions: Room temperature to mild heating (20–40 °C), solvents like N,N-dimethylformamide or tetrahydrofuran, and bases such as triethylamine or N,N-diisopropylethylamine.

- Outcome: Formation of the amide bond connecting the ethyl-substituted amine and the 4-(methylsulfonyl)aniline derivative.

Sulfonamide Formation

The methylsulfonylamino group is introduced via sulfonation of an aniline derivative with methylsulfonyl chloride under controlled conditions. This reaction forms the sulfonamide linkage on the aromatic ring, a critical feature of the target compound.

- Typical conditions: Use of a base (e.g., pyridine or triethylamine) to neutralize HCl generated, conducted in solvents such as dichloromethane or acetonitrile.

- Yields: Generally high, with good selectivity toward the para position on the phenyl ring.

Alkylation of the Amide Nitrogen

The N-ethyl substitution on the acetamide nitrogen can be introduced by alkylation of the amide nitrogen or by using an ethyl-substituted amine precursor in the initial coupling step.

Representative Synthetic Scheme

| Step | Reactants | Reagents/Conditions | Product/Intermediate | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Aminophenyl derivative + methylsulfonyl chloride | Base (pyridine), solvent (DCM), 0–25 °C | 4-(Methylsulfonyl)aniline derivative | 85–95 |

| 2 | 4-(Methylsulfonyl)aniline derivative + ethylamine or N-ethylamine | EDC, HOBt, base, DMF, room temp to 40 °C | N-ethyl-N-(4-(methylsulfonyl)amino)phenyl acetamide | 70–90 |

| 3 | Amide intermediate (if needed) + ethyl halide | Base (K2CO3 or NaH), solvent (DMF), 50–70 °C | N-ethyl substitution on amide nitrogen | 60–80 |

Summary Table of Preparation Methods

| Preparation Step | Typical Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Sulfonamide formation | Methylsulfonyl chloride, base (pyridine), DCM, 0–25 °C | High selectivity and yield | Requires careful control of temperature and stoichiometry |

| Amide bond formation | EDC, HOBt, base (triethylamine), DMF, 20–40 °C | Mild conditions, good yields | Sensitive to moisture, requires purification |

| N-ethyl substitution | Ethyl halide, base (K2CO3 or NaH), DMF, 50–70 °C | Straightforward alkylation | Possible over-alkylation, side reactions |

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-ethyl-N-(4-((methylsulfonyl)amino)phenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly used.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

Research indicates that Acetamide, N-ethyl-N-(4-((methylsulfonyl)amino)phenyl)- exhibits several biological activities:

- Enzymatic Modulation : The compound has been shown to stimulate chloride-bicarbonate exchange activity in transporters like SLC26A6, which is crucial for fluid regulation in various tissues.

- Bone Health : It plays a role in bone resorption and osteoclast differentiation, suggesting potential therapeutic applications in treating bone-related diseases such as osteoporosis.

- Enzyme Interactions : Acetamide interacts with carbonic anhydrase enzymes, important for maintaining acid-base balance in biological systems. It may also act as a substrate or inhibitor for cytochrome P450 enzymes, impacting drug metabolism and potential drug-drug interactions.

Therapeutic Applications

Given its biological activities, Acetamide, N-ethyl-N-(4-((methylsulfonyl)amino)phenyl)- is being investigated for various therapeutic applications:

- Bone Metabolism Disorders : Its influence on osteoclast differentiation positions it as a candidate for developing treatments for conditions like osteoporosis and other metabolic bone diseases.

- Fluid Regulation Disorders : The modulation of chloride-bicarbonate exchange suggests potential applications in conditions affecting fluid balance, such as certain renal disorders.

- Drug Development : The compound's interactions with metabolic enzymes indicate it could serve as a lead compound for new drugs targeting specific pathways involved in disease processes.

Mechanism of Action

The mechanism of action of Acetamide, N-ethyl-N-(4-((methylsulfonyl)amino)phenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide

- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide

- Phenoxy acetamide derivatives

Uniqueness

Acetamide, N-ethyl-N-(4-((methylsulfonyl)amino)phenyl)- is unique due to its specific structural features, such as the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Biological Activity

Acetamide, N-ethyl-N-(4-((methylsulfonyl)amino)phenyl)-, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C12H16N2O2S

- Molecular Weight : 256.34 g/mol

The biological activity of acetamide derivatives often involves interactions with specific biological targets, such as enzymes or receptors. The presence of the methylsulfonyl group enhances its ability to interact with various biological systems.

1. Enzyme Inhibition

Research indicates that acetamide derivatives can inhibit certain enzymes, particularly urease. The structure-activity relationship (SAR) studies reveal that modifications to the acetamide scaffold can significantly affect its inhibitory potency.

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| Acetamide derivative A | 22.61 | Effective urease inhibitor |

| Acetamide derivative B | 9.95 ± 0.14 | Higher potency compared to A |

| Fluoro-substituted derivative | 63.42 ± 1.15 | Lower activity |

These findings suggest that the acetamide linked to phenyl-alkyl groups demonstrates superior activity compared to other substitutions .

2. Antimicrobial Activity

Acetamides have shown promising antimicrobial properties in various studies. For instance, derivatives have been tested against bacterial strains and have demonstrated significant inhibition rates.

3. Cytotoxicity Studies

Cytotoxicity assays reveal that certain acetamide derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is critical for developing potential anticancer agents.

Case Study 1: Urease Inhibition

In a study focusing on urease inhibitors, several acetamide derivatives were synthesized and evaluated for their inhibitory effects:

- Objective : To assess the potency of new acetamide-sulfonamide scaffolds.

- Findings : The most effective compound showed an IC50 value of 9.95 µM, indicating strong urease inhibition, which is relevant for treating conditions like urinary tract infections .

Case Study 2: Antimicrobial Efficacy

A series of acetamide derivatives were tested for their antimicrobial activity against various pathogens:

- Objective : To evaluate the antimicrobial efficacy of synthesized compounds.

- Results : Several compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents in infectious diseases.

Toxicological Profile

Toxicological assessments indicate that while some acetamides can exhibit cytotoxic effects at high concentrations, they are generally considered safe at therapeutic doses. Long-term exposure studies are necessary to fully understand their safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.